(2S)-2-(4-ethoxyphenyl)propanoic acid
Description
(2S)-2-(4-Ethoxyphenyl)propanoic acid is a chiral carboxylic acid characterized by a propanoic acid backbone substituted with a 4-ethoxyphenyl group at the second carbon. The ethoxy (-OCH₂CH₃) substituent at the para position of the aromatic ring confers distinct electronic and steric properties, influencing both physicochemical characteristics (e.g., acidity, solubility) and biological interactions.
Properties
IUPAC Name |
(2S)-2-(4-ethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-10-6-4-9(5-7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLVKGCXZBGGW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630678-31-7 | |
| Record name | (2S)-2-(4-ethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-ethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and a suitable chiral auxiliary.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-ethoxybenzaldehyde and a chiral auxiliary to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(4-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylpropanoic acid derivatives.
Scientific Research Applications
Chemistry: (2S)-2-(4-ethoxyphenyl)propanoic acid is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the biosynthesis of natural products.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the development of anti-inflammatory or analgesic drugs.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(4-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Acidity and Reactivity
The acidity of the propanoic acid group is modulated by the electronic nature of the aromatic substituent:
- (2S)-2-(4-Nitrophenyl)propanoic Acid (CAS 142927-08-0): The electron-withdrawing nitro (-NO₂) group increases acidity (pKa ~3.5–4.0) compared to the ethoxy analog. This enhances reactivity in ionic interactions but may reduce stability in biological systems .
- (2S)-2-(4-Hydroxyphenyl)propanoic Acid Derivatives: Hydroxyl (-OH) groups () lower acidity (pKa ~4.5–5.0) due to resonance donation but increase polarity, reducing membrane permeability compared to the ethoxy analog .
Table 1: Substituent Effects on Acidity
| Compound | Substituent | Electronic Effect | Estimated pKa |
|---|---|---|---|
| (2S)-2-(4-Nitrophenyl)propanoic acid | -NO₂ | Withdrawing | 3.5–4.0 |
| (2S)-2-(4-Hydroxyphenyl)propanoic acid | -OH | Donating | 4.5–5.0 |
| (2S)-2-(4-Ethoxyphenyl)propanoic acid | -OCH₂CH₃ | Donating | 4.0–4.5 |
Lipophilicity and Pharmacokinetic Implications
Lipophilicity (logP) is critical for membrane permeability and metabolic stability:
- (2RS)-2-(4-Ethylphenyl)propanoic Acid (CAS 3585-52-2): The ethyl (-CH₂CH₃) group increases logP (~3.5) compared to ethoxy (-OCH₂CH₃, logP ~2.8), favoring tissue penetration but risking slower renal clearance .
- Naproxen Impurities (): Methoxy (-OCH₃) substituents (logP ~3.0) provide intermediate lipophilicity, balancing absorption and excretion. Ethoxy analogs may exhibit prolonged half-lives due to higher logP .
Metabolic and Stability Considerations
- Nitro and Chloro Substituents : Nitro groups () may undergo metabolic reduction to amines, increasing toxicity risks. Chloro substituents () resist metabolism, enhancing persistence but raising bioaccumulation concerns .
- Ethoxy vs. Methoxy : Ethoxy’s larger size may slow cytochrome P450-mediated demethylation compared to methoxy, prolonging activity but requiring careful toxicity profiling .
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